N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c][1,2]oxazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[c][1,2]oxazole ring and the subsequent attachment of the benzamide group. Common reagents used in these reactions include cyclopentanone, hydroxylamine, and various amides. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3,4,5-trimethoxybenzamide
- 2-ethylhexyl N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-N-{[(2-ethylhexyl)oxy]carbonyl}carbamate
Uniqueness
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(dimethylsulfamoyl)benzamide stands out due to its specific structural features, such as the dimethylsulfamoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18(2)23(20,21)11-8-6-10(7-9-11)14(19)16-15-12-4-3-5-13(12)17-22-15/h6-9H,3-5H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAAOZZVVNGHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.